Enhanced Potency in CFTR Modulation: A 46-Fold Improvement Over Related Sulfonamide Analog
N-Ethyl-4-nitro-N-phenylbenzenesulfonamide, when incorporated into a sulfamoyl-4-oxoquinoline-3-carboxamide scaffold (as compound 7b), demonstrated an EC50 of 2.19 μM for correcting defective ΔF508-CFTR gating . This represents a 46-fold increase in potency compared to the N-methyl analog (compound 7a, EC50 >100 μM), which was ineffective in the same assay .
| Evidence Dimension | CFTR correction potency |
|---|---|
| Target Compound Data | EC50 = 2.19 μM (as part of compound 7b) |
| Comparator Or Baseline | N-methyl analog (compound 7a): EC50 >100 μM |
| Quantified Difference | ≥46-fold improvement in potency |
| Conditions | Human CFBE41o- cells expressing ΔF508-CFTR mutant, 24-hour incubation |
Why This Matters
This quantifiable potency difference justifies the selection of the N-ethyl-N-phenyl sulfonamide building block over the N-methyl analog for projects targeting CFTR modulation, as it directly translates to a more efficacious lead compound.
